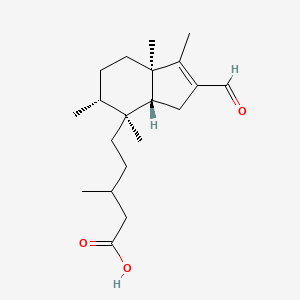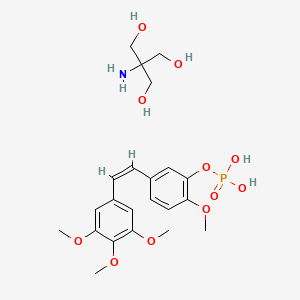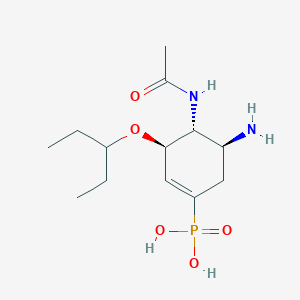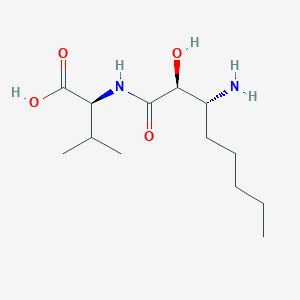
Dunniana acid B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dunniana acid B is a natural product found in Clausena dunniana with data available.
Scientific Research Applications
Bioactive Compounds in Clausena Dunniana
Clausena dunniana is known for its bioactive compounds, including carbazole and quinoline alkaloids like dunnines A-E. These compounds have shown effects such as inhibiting nitric oxide production in microglial cells, promoting insulin secretion in cell lines, and inhibiting apoptosis in PC12 cells induced by neurotoxins (Cao et al., 2018).
Anti-Inflammatory Properties
Another study on Ilex dunniana, a plant containing Dunniana acid B, identified new triterpene glycosides with anti-inflammatory properties. These compounds showed inhibitory effects on nitric oxide production in microglial cells, suggesting potential therapeutic applications in inflammation-related disorders (Shi et al., 2017).
Genetic Diversity Studies
The genetic diversity and structure of Pedicularis dunniana have been analyzed using ISSR markers. This research is crucial for understanding the genetic conservation and evolutionary biology of this species (You, 2006).
Phytochemical Studies
Extensive phytochemical studies on Clausena dunniana have led to the isolation of various compounds like coumarins, highlighting its potential as a source of diverse bioactive molecules (Cao et al., 2020).
Leaf Trait Variations
Research on Clausena dunniana has also included studies on its leaf traits, such as specific leaf area and leaf dry-matter content, to understand how plant size and environment shape these characteristics (Zheng et al., 2022).
Cytotoxic Activities
Compounds isolated from Ilex dunniana leaves, like triterpenoid saponins, have shown cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer research (Zhang et al., 2011).
properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
5-[(3aR,4S,5R,7aR)-2-formyl-1,4,5,7a-tetramethyl-3a,5,6,7-tetrahydro-3H-inden-4-yl]-3-methylpentanoic acid |
InChI |
InChI=1S/C20H32O3/c1-13(10-18(22)23)6-8-19(4)14(2)7-9-20(5)15(3)16(12-21)11-17(19)20/h12-14,17H,6-11H2,1-5H3,(H,22,23)/t13?,14-,17-,19+,20+/m1/s1 |
InChI Key |
OACSWPFHEOKUGW-JNSXJZLISA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(C)CC(=O)O)CC(=C2C)C=O)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(C)CC(=O)O)CC(=C2C)C=O)C |
synonyms |
dunniana acid B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride](/img/structure/B1247340.png)

![5,7-dihydroxy-1-methoxycarbonyl-6-oxo-6H-anthra[1,9-bc]thiophene](/img/structure/B1247344.png)








![(14S,17Z,27S)-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B1247361.png)

